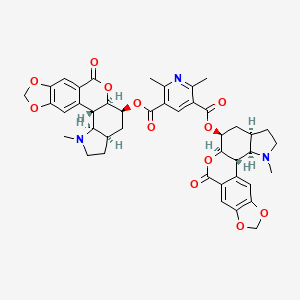
Clivimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clivimine is an alkaloid compound isolated from the plant Clivia miniata, which belongs to the Amaryllidaceae family. This plant is native to southern Africa and has been traditionally used for medicinal purposes, including as a remedy for snakebites and associated pain . This compound is one of several alkaloids found in Clivia miniata, alongside others such as lycorine, clivonine, and galanthamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clivimine involves several steps, starting from basic organic compounds. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. general methods for synthesizing cyclic imines, which include this compound, involve the use of electron-deficient sulfamate-derived and N-sulfonyl cyclic imines as versatile synthons in organic synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific and limited use in scientific research rather than large-scale industrial applications. The isolation of this compound from Clivia miniata involves extraction and purification processes that are typical for alkaloids.
Chemical Reactions Analysis
Types of Reactions
Clivimine, like other alkaloids, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions for these reactions depend on the desired outcome and the nature of the starting materials.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Clivimine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is studied for its unique chemical structure and reactivity, contributing to the understanding of alkaloid chemistry.
Mechanism of Action
The mechanism of action of clivimine involves its interaction with molecular targets such as acetylcholinesterase. This compound inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease where acetylcholine levels are reduced.
Comparison with Similar Compounds
Clivimine is similar to other Amaryllidaceae alkaloids such as:
Lycorine: Known for its antiviral and anticancer properties.
Clivonine: Another alkaloid from Clivia miniata with similar biological activities.
Galanthamine: Used in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.
This compound is unique due to its specific structure and the particular biological activities it exhibits. Its potential as an acetylcholinesterase inhibitor makes it a compound of interest in the treatment of neurodegenerative diseases.
Properties
CAS No. |
7096-85-7 |
|---|---|
Molecular Formula |
C43H43N3O12 |
Molecular Weight |
793.8 g/mol |
IUPAC Name |
bis[(2S,3R,7R,9S,10R)-4-methyl-12-oxo-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-9-yl] 2,6-dimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C43H43N3O12/c1-18-22(40(47)55-32-9-20-5-7-45(3)36(20)34-24-12-28-30(53-16-51-28)14-26(24)42(49)57-38(32)34)11-23(19(2)44-18)41(48)56-33-10-21-6-8-46(4)37(21)35-25-13-29-31(54-17-52-29)15-27(25)43(50)58-39(33)35/h11-15,20-21,32-39H,5-10,16-17H2,1-4H3/t20-,21-,32+,33+,34+,35+,36-,37-,38+,39+/m1/s1 |
InChI Key |
CJYOGPFDNAEALZ-BVORSCEZSA-N |
Isomeric SMILES |
CC1=C(C=C(C(=N1)C)C(=O)O[C@H]2C[C@H]3CCN([C@H]3[C@H]4[C@H]2OC(=O)C5=CC6=C(C=C45)OCO6)C)C(=O)O[C@H]7C[C@H]8CCN([C@H]8[C@H]9[C@H]7OC(=O)C1=CC2=C(C=C91)OCO2)C |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C(=O)OC2CC3CCN(C3C4C2OC(=O)C5=CC6=C(C=C45)OCO6)C)C(=O)OC7CC8CCN(C8C9C7OC(=O)C1=CC2=C(C=C91)OCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















